Regioisomeric Scaffold Differentiation: 8-Oxa-2-azaspiro vs. 1-Oxa-8-azaspiro Target Engagement Profiles
The 8-oxa-2-azaspiro[4.5]decane scaffold of the target compound is regioisomerically distinct from the 1-oxa-8-azaspiro[4.5]decane scaffold. Published data for 1-oxa-8-azaspiro[4.5]decane derivatives demonstrate nanomolar σ₁ receptor affinity (Kᵢ(σ₁) = 0.47–12.1 nM) with moderate σ₂ selectivity (Kᵢ(σ₂)/Kᵢ(σ₁) = 2–44) [1]. In contrast, the 8-oxa-2-azaspiro[4.5]decane scaffold is cited in the patent literature as a core for MAGL and ABHD6 modulation (U.S. Patent 10,781,211), and its derivatives have been described as vanin-1 inhibitors (e.g., Vanin-1-IN-1, IC₅₀ = 6.85 nM for human VNN1) and FGFR4-targeting agents [2] [3]. This scaffold-level divergence means the target compound predisposes derivatives toward a distinct biological target space compared to 1-oxa-8-azaspiro analogs.
| Evidence Dimension | Scaffold regioisomerism and target engagement profile |
|---|---|
| Target Compound Data | 8-Oxa-2-azaspiro[4.5]decane scaffold; associated with MAGL, VNN1, and FGFR4 inhibition in patents and literature |
| Comparator Or Baseline | 1-Oxa-8-azaspiro[4.5]decane scaffold; Kᵢ(σ₁) = 0.47–12.1 nM for seven derivatives |
| Quantified Difference | Qualitative scaffold divergence: σ₁ receptor affinity (1-oxa-8-azaspiro) versus MAGL/VNN1/FGFR4 engagement (8-oxa-2-azaspiro) |
| Conditions | σ₁ receptor radioligand binding assay (1-oxa-8-azaspiro series); patent disclosures for MAGL inhibition (8-oxa-2-azaspiro series) |
Why This Matters
Scientists procuring a spirocyclic scaffold for CNS receptor targeting versus metabolic enzyme inhibition must select the correct regioisomer; the 8-oxa-2-azaspiro scaffold is documented for MAGL/vanin-1/FGFR4 programs rather than σ₁ receptor imaging applications.
- [1] Tian, J.; He, Y.; Deuther-Conrad, W.; Fu, H.; Xie, F.; Zhang, Y.; Wang, T.; Steinbach, J.; Brust, P.; Jia, H. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry 2020, 28 (15), 115584. PMID: 32616183. View Source
- [2] Sahlberg, C. et al. (Abide Therapeutics, Inc.). Spirocycle compounds and methods of making and using same. U.S. Patent 10,781,211, issued September 22, 2020. View Source
- [3] Szabo-Scandic. PFI-653 (Vanin-1-IN-1, CAS 2173134-00-2). Product information: vanin-1 inhibitor, IC₅₀ = 6.85 nM (human VNN1). Available at: https://www.szabo-scandic.com (accessed 2026-05-04). View Source
